Boron trifluoride etherate

Description

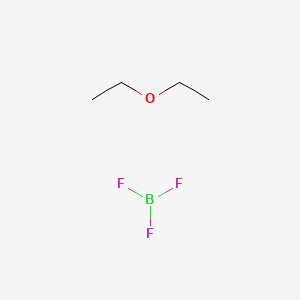

Structure

2D Structure

Propriétés

IUPAC Name |

ethoxyethane;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMGYPLQYOPHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015537 | |

| Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fuming, colorless liquid; [HSDB] Stable but highly flammable, pale yellow liquid; [ACGIH] | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

47.8 °C | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.2 [mmHg] | |

| Record name | Boron trifluoride etherate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1383 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

174674-80-7, 109-63-7 | |

| Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl ether--boron trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boron Trifluoride Etherate for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of boron trifluoride etherate (BF₃·OEt₂), a vital Lewis acid catalyst in organic chemistry. Adherence to these protocols is critical for obtaining a high-purity reagent, ensuring the reliability and reproducibility of experimental results.

Introduction

This compound is a convenient liquid source of boron trifluoride (BF₃), a versatile Lewis acid used to catalyze a wide range of reactions, including alkylation, acylation, polymerization, and isomerization.[1][2][3] Commercial grades of BF₃·OEt₂ often contain impurities such as water, HF, and ether oxidation byproducts, which can negatively impact reaction outcomes. Therefore, proper purification is essential for sensitive applications. This document outlines a detailed procedure for its synthesis from basic inorganic precursors and a standard method for its purification.

Synthesis of this compound

The synthesis involves the generation of boron trifluoride gas and its subsequent absorption into anhydrous diethyl ether. The following is a classic laboratory method.

Experimental Protocol: Synthesis

This procedure is divided into two main stages: the preparation of ammonium (B1175870) fluoborate (a precursor to BF₃ gas) and the generation and absorption of BF₃ gas.

Stage 1: Preparation of Ammonium Fluoborate

-

In a fume hood, grind 65 grams (1.15 moles) of ammonium bifluoride (NH₄HF₂) with 30 grams (0.5 moles) of boric acid in a mortar.[4]

-

Transfer the mixture to a shallow iron dish and heat over a large burner.[4]

-

The mixture will froth as ammonia (B1221849) and steam are released.[4]

-

Continue heating until a dry, white, puffed-up mass remains. Break up this solid and heat again until dense white fumes appear, indicating the sublimation of the product. Cease heating at this point.[4]

-

Allow the solid to cool and then pulverize it in a mortar. This crude ammonium fluoborate is suitable for the next stage.[4]

Stage 2: Generation of BF₃ and Formation of the Etherate Complex

-

Apparatus Setup: Assemble the gas generation apparatus in a fume hood as depicted in the diagram below. All glassware must be thoroughly dried. Use cork stoppers where possible, as BF₃ attacks rubber.[4][5]

-

A 500 mL generating flask (A).

-

A safety trap (B), which is an empty test tube.

-

A wash tube (C) containing concentrated sulfuric acid saturated with boric acid to trap any hydrogen fluoride (B91410) gas.[4][5]

-

An absorption tube (D) containing 30 mL of anhydrous diethyl ether, cooled in an ice bath.[4][5]

-

-

Charging the Flask: Place the prepared ammonium fluoborate and 6 grams of finely powdered boric oxide into the generating flask (A).[5]

-

Reaction Initiation: Carefully pour 40 mL of concentrated sulfuric acid into the generating flask and immediately stopper it.[4][5]

-

Gas Generation: A vigorous reaction will begin, which will soon slow down. Gently heat the flask to maintain a steady evolution of BF₃ gas.[4][5]

-

Absorption: The generated BF₃ gas will bubble through the cold diethyl ether in tube D, forming the this compound complex, which appears as a viscous solution.[4][5]

-

Completion: Continue the process until the ether is saturated with BF₃. The crude product is then ready for purification.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Purification of this compound

Commercial or freshly synthesized this compound should be purified by fractional distillation under reduced pressure to remove non-volatile impurities, excess ether, and decomposition products.[1] Using a drying agent like calcium hydride (CaH₂) is common to remove any residual water.[6]

Experimental Protocol: Purification

-

Pre-treatment: Place the crude or commercial this compound in a dry round-bottom flask. Add a small amount of calcium hydride (CaH₂) to react with and remove any water.

-

Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is thoroughly dried.

-

Distillation: Heat the flask gently using a heating mantle. Discard any initial low-boiling fractions. Collect the main fraction at the appropriate boiling point for the given pressure (see table below).

-

Storage: The purified, colorless BF₃·OEt₂ should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent degradation.

Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀BF₃O | [7][8] |

| Molar Mass | 141.93 g/mol | [3] |

| Appearance | Colorless to light yellow/brown liquid | [3] |

| Density | ~1.15 g/mL | [3] |

| Melting Point | -58 °C | [3] |

| Boiling Point (Atmospheric) | 126-129 °C | [3] |

| Boiling Point (Reduced Pressure) | 67 °C at 43 mmHg | [6] |

| Refractive Index (n20/D) | 1.344 |

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Toxic: Harmful if swallowed and fatal if inhaled.[1]

-

Flammable: It is a flammable liquid and vapor.

-

Reactive: Reacts violently with water, releasing toxic and flammable fumes.[1]

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.

-

Ensure all glassware and equipment are scrupulously dry to prevent violent reactions with moisture.

-

Store in a cool, dry place away from water and incompatible materials, under an inert atmosphere.

-

In case of spills, do not use water. Cover with a dry, inert absorbent material such as sand or soda ash and place in a sealed container for disposal.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - this compound synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 109-63-7 | FB29693 [biosynth.com]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of Boron Trifluoride Etherate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of boron trifluoride etherate (BF₃·OEt₂) using Nuclear Magnetic Resonance (NMR) spectroscopy. BF₃·OEt₂ is a widely utilized Lewis acid in organic synthesis, making a thorough understanding of its structural and dynamic properties, as elucidated by NMR, crucial for its effective application. This document details the characteristic NMR signatures of BF₃·OEt₂ across various nuclei, provides standardized experimental protocols for its analysis, and illustrates the fundamental Lewis acid-base interactions involved.

Quantitative NMR Data for this compound

The NMR spectrum of this compound provides distinct signals for each of its constituent nuclei: ¹H, ¹³C, ¹¹B, and ¹⁹F. The chemical shifts and coupling constants are sensitive to the solvent and the presence of any impurities or exchange partners. The data presented below is for BF₃·OEt₂ in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 1.44 | Triplet (t) | 7.1 | -CH₃ |

| 4.22 | Quartet (q) | 7.1 | -OCH₂- | |

| ¹³C | 13.2 | - | - | -CH₃ |

| 69.8 | - | - | -OCH₂- |

Data sourced from a study on the synergistic combination of Lewis acids, which reported NMR data for BF₃·OEt₂ acquired on a 300 MHz instrument in CDCl₃.[1]

Table 2: ¹¹B and ¹⁹F NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| ¹¹B | -0.62 | Broad Singlet (bs) | - | The signal is often broad due to quadrupolar relaxation. |

| ¹⁹F | -152.8 | Broad Singlet (bs) | - | Exchange processes can also contribute to signal broadening. |

This data was also reported in the same study on Lewis acid synergy, with spectra acquired at 96 MHz for ¹¹B and 282 MHz for ¹⁹F in CDCl₃.[1]

Experimental Protocols for NMR Analysis

The quality of NMR data is highly dependent on the experimental procedure, especially for a reactive and hygroscopic compound like this compound. The following protocols provide a detailed methodology for sample preparation and data acquisition.

2.1. Sample Preparation

This compound is sensitive to moisture and air. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

-

Materials and Reagents:

-

This compound (reagent grade or freshly distilled)

-

Deuterated chloroform (CDCl₃), dried over molecular sieves

-

5 mm NMR tubes (for ¹¹B NMR, quartz tubes are recommended to avoid background signals from borosilicate glass)[2]

-

Gas-tight syringes and needles

-

Septa and parafilm

-

-

Procedure:

-

Dry the NMR tubes in an oven at >100 °C for several hours and allow them to cool in a desiccator or under a stream of inert gas.

-

Cap the NMR tube with a septum and purge with inert gas for several minutes.

-

Using a gas-tight syringe, add approximately 0.5-0.7 mL of dry CDCl₃ to the NMR tube.

-

Through the septum, carefully add a small amount of this compound (typically 10-20 µL for ¹H NMR) to the solvent in the NMR tube using a microliter syringe. The concentration can be adjusted depending on the nucleus being observed and the sensitivity of the spectrometer.

-

Gently agitate the tube to ensure homogeneity.

-

Seal the NMR tube with parafilm for transport to the spectrometer.

-

2.2. NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer: A multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher is recommended.

-

Temperature: Standard room temperature (e.g., 298 K) is typically used. For studies of dynamic processes, variable temperature experiments may be necessary.[1]

Table 3: Suggested NMR Acquisition Parameters

| Parameter | ¹H | ¹³C | ¹¹B | ¹⁹F |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse | Standard single pulse | Standard single pulse |

| Spectral Width | ~15 ppm | ~220 ppm | ~200 ppm | ~250 ppm |

| Acquisition Time | 2-4 s | 1-2 s | 0.1-0.5 s | 1-2 s |

| Relaxation Delay | 1-5 s | 2 s | 0.5-1 s | 1-2 s |

| Number of Scans | 8-16 | 128-1024 | 256-2048 | 16-64 |

| Referencing | TMS (0 ppm) | TMS (0 ppm) | External BF₃·OEt₂ (0 ppm) | External CFCl₃ (0 ppm) |

Visualization of Lewis Acid-Base Interaction and Dynamics

The interaction between boron trifluoride and diethyl ether is a classic example of Lewis acid-base adduct formation. NMR spectroscopy is a powerful tool to study not only the structure of this adduct but also the dynamic exchange processes that can occur.

Caption: Lewis acid-base adduct formation and dynamic exchange of BF₃·OEt₂.

The diagram above illustrates two key aspects of this compound chemistry that can be investigated by NMR. The formation of the stable Lewis acid-base adduct from boron trifluoride and diethyl ether is the primary state of the compound. Additionally, NMR can be used to study the kinetics of ligand exchange, where the diethyl ether ligand can dissociate and re-associate, or be displaced by another Lewis base. This exchange is often rapid on the NMR timescale, leading to averaged signals and line broadening, particularly in the ¹¹B and ¹⁹F spectra.

References

An In-depth Technical Guide to the Lewis Acidity of Boron Trifluoride Etherate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidity of boron trifluoride etherate (BF₃·OEt₂), a crucial reagent in organic synthesis and pharmaceutical development. Its efficacy as a catalyst is fundamentally linked to its potent Lewis acidic character. This document delves into the electronic structure, bonding, and quantitative measures of its acidity, supported by experimental data and detailed protocols.

Core Concepts: Understanding the Lewis Acidity

Boron trifluoride (BF₃) is a potent Lewis acid due to the electron-deficient nature of the central boron atom, which possesses a vacant p-orbital. In its gaseous state, BF₃ is difficult to handle. The formation of a complex with diethyl ether (OEt₂) results in the liquid, commercially available this compound (BF₃·OEt₂), which is a more convenient and manageable source of BF₃.[1][2]

The equilibrium between the complex and free BF₃ in solution is key to its reactivity:

BF₃·OEt₂ ⇌ BF₃ + OEt₂ [1]

The diethyl ether acts as a Lewis base, donating a lone pair of electrons to the boron atom. This coordination stabilizes the BF₃, yet it can be readily displaced by other Lewis bases, allowing BF₃ to act as a catalyst. The tetrahedral boron center in the etherate complex is a key feature of its structure.[1]

The Lewis acidity of BF₃·OEt₂ is the driving force for its catalytic activity in a vast array of chemical transformations, including:

-

Friedel-Crafts Alkylation and Acylation: Activating aromatic systems for electrophilic substitution.

-

Epoxide Ring-Opening: Facilitating nucleophilic attack on epoxides.

-

Carbonyl Activation: Enhancing the electrophilicity of carbonyl compounds for reactions like aldol (B89426) additions and esterifications.

-

Cationic Polymerization: Initiating the polymerization of alkenes and other unsaturated monomers.

The interaction of BF₃ with a Lewis basic site on a substrate molecule withdraws electron density, thereby activating the substrate for subsequent reaction.

Quantitative Analysis of Lewis Acidity

The Lewis acidity of various compounds can be quantitatively assessed using several methods. The Gutmann-Beckett method is a widely accepted experimental procedure that utilizes ³¹P NMR spectroscopy with triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule.[3][4] The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is used to calculate the Acceptor Number (AN), a dimensionless value that quantifies Lewis acidity.

The AN is calculated using the following formula:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

where δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-Lewis acid adduct and 41.0 ppm is the chemical shift of Et₃PO in a non-coordinating solvent (hexane).[3]

| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ, ppm) | Acceptor Number (AN) |

| BF₃ | Et₃PO | CDCl₃ | 79.0 | 84.0 |

| BCl₃ | Et₃PO | - | - | >84.0 |

| BBr₃ | Et₃PO | - | - | >84.0 |

| AlCl₃ | Et₃PO | - | - | 87 |

| TiCl₄ | Et₃PO | - | - | 70 |

| SbCl₅ | Et₃PO | - | 86.1 | 100 (Reference) |

Note: The AN for BCl₃ and BBr₃ are known to be higher than that of BF₃, following the trend BBr₃ > BCl₃ > BF₃.[4] The data for AlCl₃ and TiCl₄ are provided for comparison.[3]

A study comparing the Lewis acidity of different species based on the downfield shift of the ³¹P resonance of Et₃PO upon complexation established the following relative order of decreasing Lewis acidity: TMS⁺ > H⁺ > BF₂OTf > BF₃.[5]

Experimental Protocols

Determination of Lewis Acidity via the Gutmann-Beckett Method

This protocol outlines the general procedure for determining the Acceptor Number of a Lewis acid using ³¹P NMR spectroscopy.

Materials:

-

Lewis acid (e.g., this compound)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, non-coordinating deuterated solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes

-

Gas-tight syringe

Procedure:

-

Sample Preparation:

-

In a glovebox or under an inert atmosphere, prepare a stock solution of Et₃PO in the chosen anhydrous deuterated solvent.

-

To a clean, dry NMR tube, add a known volume of the Et₃PO stock solution.

-

Using a gas-tight syringe, add a stoichiometric amount of the Lewis acid to the NMR tube.

-

Seal the NMR tube.

-

-

NMR Analysis:

-

Acquire a ³¹P{¹H} NMR spectrum of the sample.

-

Record the chemical shift (δ) of the Et₃PO-Lewis acid adduct.

-

-

Calculation of Acceptor Number (AN):

-

Use the formula AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) to calculate the Acceptor Number, where δₛₐₘₚₗₑ is the observed chemical shift and 41.0 ppm is the reference chemical shift of Et₃PO in hexane.

-

BF₃·OEt₂ Mediated Cascade Cyclization

This protocol is adapted from a literature procedure for the synthesis of a tricyclic alcohol.[6]

Materials:

-

Epoxide starting material

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

This compound (BF₃·OEt₂)

-

Triethylamine (B128534) (Et₃N)

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup:

-

Dissolve the epoxide starting material (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of Lewis Acid:

-

Slowly add BF₃·OEt₂ (4.2 eq) to the cooled solution with vigorous stirring.

-

Stir the reaction mixture at -78 °C for the desired amount of time (e.g., 16 minutes).

-

-

Quenching:

-

Quench the reaction by adding triethylamine (6.1 eq).

-

Allow the mixture to stir for an additional 10 minutes at -78 °C.

-

-

Workup:

-

Add water to the reaction mixture and allow it to warm to room temperature.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with CH₂Cl₂.

-

Combine the organic extracts, wash with water and brine, and dry over MgSO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography to isolate the desired tricyclic alcohol.

-

Visualizing Mechanisms and Workflows

Signaling Pathways and Reaction Mechanisms

The Lewis acidic nature of BF₃·OEt₂ is central to its catalytic role. The following diagrams illustrate key mechanistic steps in common BF₃·OEt₂-catalyzed reactions.

Caption: Mechanism of BF₃·OEt₂ catalyzed epoxide ring-opening.

Caption: Mechanism of BF₃·OEt₂ catalyzed Friedel-Crafts acylation.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for a Lewis acid-catalyzed reaction followed by product isolation and characterization.

Caption: General experimental workflow for a Lewis acid-catalyzed reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 4. magritek.com [magritek.com]

- 5. rsc.org [rsc.org]

- 6. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of Boron Trifluoride Etherate in Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trifluoride etherate (BF₃·OEt₂), a coordination complex of the potent Lewis acid boron trifluoride with diethyl ether, stands as a cornerstone reagent in organic synthesis.[1][2] Its versatility and efficacy as a catalyst, particularly in electrophilic aromatic substitution (EAS) reactions, have made it an indispensable tool in the synthesis of a wide array of organic molecules, including pharmaceutical intermediates.[1] This technical guide provides a comprehensive overview of the reaction mechanism of this compound in key electrophilic substitution reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this reagent's function and application.

This compound's utility stems from its strong Lewis acidity, which enables it to activate electrophiles, thereby facilitating their attack on electron-rich aromatic substrates.[1] It serves as a milder and often more selective alternative to other Lewis acids like aluminum chloride (AlCl₃).[1] The diethyl ether ligand in BF₃·OEt₂ stabilizes the highly reactive boron trifluoride, rendering it a manageable and commercially available liquid.[1][2] However, it is crucial to note that this compound is moisture-sensitive and corrosive, necessitating careful handling under anhydrous conditions.

Core Reaction Mechanism

The overarching mechanism of electrophilic aromatic substitution catalyzed by this compound involves three principal stages:

-

Generation of the Electrophile: this compound acts as a Lewis acid catalyst to generate a highly reactive electrophile from a suitable precursor. This is the pivotal role of BF₃·OEt₂ in initiating the substitution.

-

Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring attacks the generated electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring.

-

Deprotonation and Regeneration of Aromaticity: A weak base, often the conjugate base of the Lewis acid complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final substituted product.

The following sections will delve into the specific application of this mechanism in Friedel-Crafts acylation and provide an overview of its role in other significant electrophilic substitution reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones and is effectively catalyzed by this compound. The reaction typically involves the acylation of an aromatic compound with an acyl halide or an anhydride (B1165640).

Mechanism of Acylation

The mechanism of Friedel-Crafts acylation using this compound proceeds as follows:

-

Activation of the Acylating Agent: this compound coordinates to the carbonyl oxygen of the acyl chloride or anhydride. This coordination enhances the electrophilicity of the carbonyl carbon.[1][3]

-

Formation of the Acylium Ion: The BF₃-complexed acylating agent can then dissociate to form a resonance-stabilized acylium ion (R-C≡O⁺). This species is a potent electrophile.[3]

-

Nucleophilic Attack by the Aromatic Ring: The π-electrons of the aromatic ring attack the acylium ion, forming a sigma complex.

-

Deprotonation: The [X-BF₃]⁻ complex or another weak base abstracts a proton from the sigma complex, restoring aromaticity and yielding the aryl ketone. The catalyst is regenerated in this step.

Quantitative Data for Friedel-Crafts Acylation

The following table summarizes quantitative data from a study on the regioselective 3-acylation of indoles with various anhydrides using this compound.[4]

| Entry | Indole (B1671886) Substrate | Anhydride | Product | Yield (%) |

| 1 | Indole | Acetic anhydride | 1-(1H-indol-3-yl)ethan-1-one | 83 |

| 2 | Indole | Propionic anhydride | 1-(1H-indol-3-yl)propan-1-one | 88 |

| 3 | Indole | Butyric anhydride | 1-(1H-indol-3-yl)butan-1-one | 85 |

| 4 | Indole | Benzoic anhydride | (1H-indol-3-yl)(phenyl)methanone | 76 |

| 5 | 5-Methoxyindole | Acetic anhydride | 1-(5-methoxy-1H-indol-3-yl)ethan-1-one | 93 |

| 6 | 5-Nitroindole | Acetic anhydride | 1-(5-nitro-1H-indol-3-yl)ethan-1-one | 72 |

Experimental Protocol: Regioselective 3-Acylation of Indole

This protocol is adapted from the work of Zheng et al. for the synthesis of 1-(1H-indol-3-yl)ethan-1-one.[4]

Materials:

-

Indole (0.5 mmol)

-

Acetic anhydride (0.6 mmol)

-

This compound (0.5 mmol)

-

Dichloromethane (B109758) (DCM) (1.5 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of indole in dichloromethane (1.5 mL) in a round-bottom flask, add acetic anhydride.

-

Add this compound dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 1-(1H-indol-3-yl)ethan-1-one.

Other Electrophilic Substitution Reactions

While Friedel-Crafts reactions are the most prominent examples, this compound also catalyzes other electrophilic aromatic substitutions.

Friedel-Crafts Alkylation

This compound can be used to catalyze the alkylation of aromatic rings with alkyl halides or alcohols. It functions by coordinating with the leaving group, facilitating the formation of a carbocation, which then acts as the electrophile.[1]

Nitration

Although less common than the standard mixed acid (HNO₃/H₂SO₄) method, this compound can be used in conjunction with a nitrating agent, such as a nitronium salt (e.g., NO₂BF₄), to effect the nitration of aromatic compounds under milder conditions. The BF₃·OEt₂ assists in the generation and delivery of the nitronium ion (NO₂⁺).

Halogenation

In halogenation reactions, this compound can act as a Lewis acid catalyst to polarize the halogen molecule (e.g., Br₂ or Cl₂), making it more electrophilic and susceptible to attack by the aromatic ring.

Experimental Workflow and Logic

The general workflow for conducting an electrophilic aromatic substitution reaction using this compound involves careful planning and execution to ensure safety and optimal results.

Conclusion

This compound is a powerful and versatile Lewis acid catalyst for a range of electrophilic aromatic substitution reactions. Its ability to efficiently generate electrophiles under relatively mild conditions makes it a valuable reagent in both academic research and industrial applications, including drug development. A thorough understanding of its reaction mechanism, coupled with careful experimental design and execution, is paramount to leveraging its full synthetic potential while ensuring safe laboratory practices. The data and protocols presented in this guide offer a solid foundation for the successful application of this compound in the synthesis of substituted aromatic compounds.

References

The Genesis of a Catalyst: Unveiling Boron Trifluoride Etherate's Role in Modern Synthesis

A Technical Guide on the Foundational Discovery and Application of Boron Trifluoride Etherate as a Catalyst

This compound (BF₃·OEt₂) has emerged as an indispensable and versatile Lewis acid catalyst in the arsenal (B13267) of synthetic chemists, driving a vast array of organic transformations crucial to research, drug development, and industrial processes. Its stability, ease of handling compared to gaseous boron trifluoride, and potent catalytic activity have cemented its status as a go-to reagent. This technical guide delves into the core of its discovery as a catalyst, presenting a detailed examination of the seminal work that first brought its synthetic utility to light, complete with experimental protocols and quantitative data from these pioneering studies.

The Pioneering Discovery by Meerwein and Pannwitz

The catalytic prowess of boron trifluoride complexes was first systematically unveiled by the seminal work of German chemists Hans Meerwein and K. Pannwitz in 1934. Their research, published in the Journal für Praktische Chemie, laid the groundwork for the extensive use of this compound in organic synthesis. They discovered that boron trifluoride, when complexed with diethyl ether, served as a highly effective catalyst for the formation of ethers from alcohols, a reaction that has since become a cornerstone of organic chemistry.

Prior to this discovery, the synthesis of ethers often relied on harsher conditions or less efficient catalysts. Meerwein and Pannwitz demonstrated that BF₃·OEt₂ could facilitate these reactions under significantly milder conditions, paving the way for its broad application in the synthesis of complex molecules.

Core Reaction and Mechanism

The fundamental transformation reported by Meerwein and Pannwitz was the etherification of alcohols. The process is initiated by the coordination of the Lewis acidic boron trifluoride to the oxygen atom of an alcohol, enhancing its leaving group ability. This activation facilitates nucleophilic attack by a second alcohol molecule, leading to the formation of an ether and water, with the regeneration of the catalyst.

A simplified representation of this catalytic cycle highlights the key steps involved in the etherification process.

An In-depth Technical Guide to the Physical and Chemical Properties of Boron Trifluoride Etherate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron trifluoride etherate (BF₃·OEt₂), a coordination complex of boron trifluoride and diethyl ether, is a versatile and widely utilized Lewis acid catalyst in organic synthesis. Its convenient liquid form, compared to the gaseous boron trifluoride, makes it an indispensable reagent in a myriad of chemical transformations, including those pivotal to drug discovery and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols for its application, and visualizations of its catalytic action.

Physical Properties

This compound is a colorless to pale yellow, fuming liquid with a pungent odor.[1] It is highly sensitive to moisture and will hydrolyze upon contact with water.[2] Older samples may appear brown due to slight decomposition.[3]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₄H₁₀BF₃O | [3] |

| Molecular Weight | 141.93 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -58 °C | [1] |

| Boiling Point | 126-129 °C | [1] |

| Density | 1.15 g/mL | [1] |

| Refractive Index (n²⁰/D) | 1.344 | |

| Vapor Pressure | 4.2 mmHg at 20 °C | |

| Flash Point | 64 °C (147 °F) (Open cup) |

Solubility

This compound is very soluble in diethyl ether and alcohol. It is also miscible with many common organic solvents.

Chemical Properties and Reactivity

The chemical utility of this compound stems from its function as a potent Lewis acid. The boron atom, being electron-deficient, readily accepts electron pairs from Lewis bases, thereby activating substrates for a variety of chemical transformations.

Lewis Acid Catalysis

This compound is a catalyst for a wide range of reactions in organic synthesis, including:

-

Friedel-Crafts Alkylation and Acylation: It serves as an effective catalyst for the alkylation and acylation of aromatic compounds.

-

Esterification and Transesterification: It catalyzes the formation of esters from carboxylic acids and alcohols.

-

Aldol Reactions: It promotes aldol-type condensation reactions.

-

Polymerization: It can initiate cationic polymerization of alkenes and epoxides.

-

Deprotection Reactions: It is used for the cleavage of protecting groups such as methyl ethers.

Reaction with Water

This compound reacts vigorously with water, hydrolyzing to form boric acid and hydrofluoric acid.[2] This reactivity necessitates the use of anhydrous conditions when handling and using this reagent.

Experimental Protocols

Purification and Boiling Point Determination by Distillation

Due to its moisture sensitivity, commercial this compound may require purification before use in highly sensitive reactions. Distillation also serves as the method for determining its boiling point.

Objective: To purify this compound and determine its boiling point.

Materials:

-

Commercial this compound

-

Calcium hydride (CaH₂)

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Thermometer

-

Inert gas source (Nitrogen or Argon)

Procedure:

-

Set up the distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried.

-

Charge the round-bottom flask with commercial this compound and a small amount of calcium hydride as a drying agent.

-

Assemble the distillation apparatus and flush the system with an inert gas.

-

Begin heating the flask gently with the heating mantle.

-

Collect the fraction that distills at a constant temperature. This temperature is the boiling point of the purified this compound.

-

The purified liquid should be collected in a receiver under an inert atmosphere and sealed for storage.

Friedel-Crafts Acylation of Anisole (B1667542)

This protocol provides a representative example of the use of this compound as a Lewis acid catalyst.

Objective: To synthesize 4-methoxyacetophenone via Friedel-Crafts acylation of anisole.

Materials:

-

Anisole

-

Acetic anhydride (B1165640)

-

This compound

-

Dichloromethane (B109758) (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

In a fume hood, dissolve anisole and acetic anhydride in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add this compound to the cooled solution via an addition funnel with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding it to a mixture of ice and saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Visualizations

Mechanism of Lewis Acid Catalysis

The following diagram illustrates the general mechanism by which this compound acts as a Lewis acid to activate a carbonyl group for nucleophilic attack.

References

Boron Trifluoride Etherate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Boron trifluoride etherate, also known as boron trifluoride diethyl etherate, is a widely utilized chemical compound with the formula BF₃O(C₂H₅)₂.[1] It serves as a convenient liquid source of boron trifluoride (BF₃), a versatile and potent Lewis acid.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, molecular structure, applications in organic synthesis and drug development, and essential safety and handling protocols.

Chemical and Physical Properties

This compound is a colorless to brown fuming liquid that is immediately hydrolyzed by moisture in the air.[1][4][5] It is miscible with ether and alcohol.[6] Key quantitative data are summarized in the tables below for easy reference.

Table 1: Identifiers and Basic Properties

| Identifier | Value |

| CAS Number | 109-63-7[1][6][7][8][9] |

| Molecular Formula | C₄H₁₀BF₃O[1][6][8][9] |

| Molecular Weight | 141.93 g/mol [1][2][6][9] |

| Appearance | Colorless to brown liquid[1][6][9] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | -58 °C to -60.4 °C[1][2][4][6][7] |

| Boiling Point | 125.7 °C to 129 °C[1][2][4][6] |

| Density | 1.13 to 1.15 g/cm³[1][2][6][7] |

| Flash Point | 58.5 °C (137.3 °F)[1] |

| Vapor Pressure | 4.2 mm Hg (at 20 °C)[6] |

| Refractive Index | 1.344 (at 20 °C)[6] |

Molecular Structure

This compound is a coordination complex formed between the Lewis acid boron trifluoride (BF₃) and the Lewis base diethyl ether ((C₂H₅)₂O). In this complex, the boron atom is tetrahedrally coordinated, bonded to three fluorine atoms and the oxygen atom of the diethyl ether molecule.[1][5]

Caption: Molecular structure of this compound.

Applications in Research and Drug Development

As a potent Lewis acid, this compound is a versatile catalyst in a wide array of organic reactions.[5][10] Its utility is particularly pronounced in the pharmaceutical industry for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[11][12][13]

Key Applications:

-

Catalysis: It is widely used as a catalyst in acetylation, alkylation, polymerization, dehydration, and condensation reactions.[4][5][10]

-

Pharmaceutical Synthesis: this compound is instrumental in the synthesis of various drugs, including antibiotics, antidepressants, and anti-inflammatory agents.[11][12] It facilitates the formation of crucial intermediates in drug manufacturing.[11] A notable application is in the microwave-assisted synthesis of antimalarial acridones.[14]

-

Epoxide Rearrangement: The compound is effective in promoting the rearrangement of epoxides, a key step in the synthesis of some natural products.[15]

-

Esterification: It serves as an efficient reagent for the esterification of various carboxylic acids.[15]

-

Cyclization Reactions: this compound is employed to catalyze numerous cyclization reactions in organic synthesis.[15]

Experimental Protocols

General Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of boron trifluoride gas with diethyl ether.[16]

Materials:

-

Boric acid

-

Calcium fluoride (B91410) (fluorite)

-

Concentrated sulfuric acid

-

Anhydrous diethyl ether

Procedure:

-

Boron trifluoride gas is generated by heating a mixture of boric acid, calcium fluoride, and concentrated sulfuric acid.[5]

-

The generated BF₃ gas is then passed through anhydrous diethyl ether, typically cooled in an ice bath.[16]

-

The boron trifluoride is absorbed by the ether, forming the this compound complex.[16]

-

The crude product can be purified by vacuum distillation.[5]

Example Protocol: SEM Deprotection

This protocol is an excerpt from a documented synthetic procedure.[2]

Materials:

-

Starting material (SM) with a SEM protecting group

-

This compound (BF₃·OEt₂)

Procedure:

-

A solution of the starting material (1.0 equivalent) in dichloromethane is prepared.

-

The solution is cooled to 0 °C.

-

This compound (10.2 equivalents) is added to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Work-up and purification steps would follow to isolate the deprotected product.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, toxic, flammable, and reacts violently with water.[1][15][17][18][19]

Table 3: Hazard Information

| Hazard | Description |

| Corrosivity | Causes severe skin burns and eye damage.[17][19][20] |

| Toxicity | Harmful if swallowed or inhaled.[19][20] Inhalation can cause respiratory irritation and pulmonary edema.[17][19] |

| Flammability | Flammable liquid and vapor.[20] |

| Reactivity | Reacts violently with water, generating heat and toxic hydrogen fluoride gas.[5][17][18] Incompatible with strong acids, strong bases, alkali metals, and amines.[19] |

Handling and Storage:

-

Work should be conducted in a well-ventilated area, preferably in a fume hood.[17][20]

-

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[17][18][19][20]

-

Store in a cool, dry, well-ventilated area in tightly closed containers, away from moisture and sources of ignition.[18][19] Storage under an inert atmosphere, such as nitrogen, is recommended.[7][18]

-

Use non-sparking tools and explosion-proof equipment.[20]

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[20]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[20]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and use of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Boron Trifluoride Diethyl Etherate [commonorganicchemistry.com]

- 3. This compound-109-63-7 [ganeshremedies.com]

- 4. This compound [drugfuture.com]

- 5. This compound--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 109-63-7 | FB29693 [biosynth.com]

- 8. This compound [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. BF3 Applications in Various Industries - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 12. Boron Trifluoride Used In Pharmaceutical Industry, BF3 For Pharmaceutical Industry | Heyi Gas [heyigasglobal.com]

- 13. nbinno.com [nbinno.com]

- 14. This compound promoted microwave-assisted synthesis of antimalarial acridones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. medcraveonline.com [medcraveonline.com]

- 16. Sciencemadness Discussion Board - this compound synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Is this compound Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. nj.gov [nj.gov]

- 20. prod-edam.honeywell.com [prod-edam.honeywell.com]

Theoretical Insights into the Catalytic Activity of Boron Trifluororide Etherate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Boron trifluoride etherate (BF₃·OEt₂) stands as a cornerstone Lewis acid catalyst in organic synthesis, prized for its versatility and efficacy in a myriad of chemical transformations. Its ability to accept an electron pair activates substrates, facilitating reactions crucial to academic research and industrial drug development. This technical guide delves into the theoretical underpinnings of BF₃·OEt₂'s catalytic activity, offering a comprehensive overview of computational studies that have elucidated its mechanistic pathways. Through a blend of quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms, this document aims to provide researchers with a deeper understanding of this pivotal reagent.

Core Principles of Catalysis: The Lewis Acidity of BF₃·OEt₂

The catalytic prowess of this compound stems from the electron-deficient nature of the boron atom in boron trifluoride (BF₃). The coordination with diethyl ether (OEt₂) serves to stabilize the highly reactive BF₃, rendering it a manageable and commercially available liquid.[1] In solution, an equilibrium exists where BF₃·OEt₂ can dissociate to provide free BF₃, the active catalytic species.

The catalytic cycle is initiated by the coordination of the Lewis acidic boron atom to a Lewis basic site on a substrate molecule, typically an oxygen or nitrogen atom. This coordination withdraws electron density from the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack. This fundamental principle governs the role of BF₃·OEt₂ in a wide array of reactions, including Friedel-Crafts acylations, aldol (B89426) reactions, and epoxide rearrangements.

Quantitative Analysis of BF₃·OEt₂ Catalyzed Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the energetic landscapes of reactions catalyzed by BF₃·OEt₂. These theoretical studies provide invaluable data on activation energies, reaction energies, and the relative stabilities of intermediates and transition states, offering insights that complement experimental findings.

Diels-Alder Reaction

The Lewis acid-catalyzed Diels-Alder reaction is a classic example where BF₃·OEt₂ significantly accelerates the reaction rate. Theoretical calculations have quantified the reduction in the activation barrier upon coordination of BF₃ to the dienophile.

| Lewis Acid | Electronic Reaction Barrier (ΔE≠) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

| None | 18.1 | -36.5 |

| BF₃ | 11.1 | -41.9 |

| AlCl₃ | 9.6 | -42.8 |

| TiCl₄ | 11.4 | -40.9 |

| SnCl₄ | 12.1 | -39.7 |

| ZnCl₂ | 11.8 | -41.2 |

Table 1: Calculated electronic reaction barriers and reaction energies for the Diels-Alder reaction between isoprene (B109036) and methyl acrylate (B77674) with various Lewis acid catalysts. Data sourced from DFT calculations.

Meinwald Rearrangement

The rearrangement of epoxides to carbonyl compounds, known as the Meinwald rearrangement, is another area where BF₃·OEt₂ catalysis has been extensively studied theoretically. DFT calculations have elucidated the multi-step mechanism involving ring-opening, bond rotation, and hydride or alkyl migration.

| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

| Epoxide Ring Opening | Epoxide-BF₃ Complex | TS1 | Carbocation Intermediate | 15.2 |

| Hydride Shift | Carbocation Intermediate | TS2 | Aldehyde-BF₃ Complex | 2.5 |

Table 2: Calculated activation energies for the key steps in a representative BF₃·OEt₂-catalyzed Meinwald rearrangement. Energies are relative to the preceding intermediate.

Experimental Protocols for Theoretical Studies

The accuracy and reliability of computational studies hinge on the rigor of the applied theoretical methodologies. The following outlines a typical experimental protocol for investigating a BF₃·OEt₂-catalyzed reaction using Density Functional Theory.

1. Software and Hardware:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Hardware: High-performance computing (HPC) cluster.

2. Computational Method:

-

Functional: A hybrid density functional, such as B3LYP or M06-2X, is commonly chosen for its balance of accuracy and computational cost in describing organic reactions.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), or a correlation-consistent basis set, like aug-cc-pVTZ, is employed to accurately describe the electronic structure of the atoms.

-

Solvation Model: To simulate the reaction in a specific solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is utilized.

3. Geometry Optimization:

-

The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.

-

Convergence criteria for the optimization are typically set to tight or very tight to ensure that a true minimum or first-order saddle point on the potential energy surface is located.

4. Frequency Calculations:

-

Harmonic vibrational frequency calculations are performed at the same level of theory as the geometry optimization.

-

For minima (reactants, intermediates, and products), all calculated vibrational frequencies should be real.

-

For transition states, exactly one imaginary frequency corresponding to the motion along the reaction coordinate should be observed.

5. Transition State Verification:

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both the forward and reverse directions.

-

Manual Inspection of the Imaginary Frequency: The vibrational mode corresponding to the imaginary frequency is visualized to ensure it represents the expected bond-forming and bond-breaking processes of the reaction step.

6. Energy Calculations:

-

Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.

-

Gibbs free energies are calculated by adding thermal corrections (including zero-point vibrational energy) from the frequency calculations to the electronic energies.

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow and key steps in prominent BF₃·OEt₂-catalyzed reactions.

Friedel-Crafts Acylation Workflow

Caption: Workflow for BF₃·OEt₂-catalyzed Friedel-Crafts acylation.

Epoxide Rearrangement Pathway

Caption: Mechanistic pathway of BF₃·OEt₂-catalyzed epoxide rearrangement.

Conclusion

Theoretical studies, grounded in the principles of quantum mechanics, have profoundly advanced our understanding of the catalytic activity of this compound. By providing detailed energetic and structural information, computational chemistry serves as a powerful predictive tool, enabling the rational design of experiments and the optimization of reaction conditions. The synergy between theoretical and experimental approaches continues to be a driving force in the development of novel synthetic methodologies, with significant implications for the pharmaceutical and materials science industries. This guide provides a foundational understanding of the theoretical landscape of BF₃·OEt₂ catalysis, equipping researchers with the knowledge to leverage these insights in their own work.

References

Boron Trifluoride Etherate: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron trifluoride etherate (BF₃·OEt₂), a complex of boron trifluoride and diethyl ether, is a widely utilized Lewis acid catalyst in organic synthesis. Its liquid form offers a significant handling advantage over the gaseous boron trifluoride. However, its efficacy is intrinsically linked to its stability and potential decomposition pathways. This technical guide provides an in-depth analysis of the stability of this compound, its decomposition products under various conditions, and detailed experimental protocols for their characterization.

Physicochemical Properties and Stability

This compound is a colorless to light yellow fuming liquid. Its stability is significantly compromised by moisture and elevated temperatures. The complex is stable when stored in tightly sealed containers under an inert atmosphere, such as nitrogen or argon, in a cool, dry place.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀BF₃O | |

| Molecular Weight | 141.93 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.128 g/cm³ at 25 °C | |

| Boiling Point | 126 °C | |

| Melting Point | -60 °C | |

| Flash Point | 110 °C | |

| Decomposition Temperature | 110 °C |

Decomposition Pathways

The decomposition of this compound is primarily driven by two mechanisms: hydrolysis and thermal degradation.

Hydrolytic Decomposition

This compound is extremely sensitive to moisture and reacts violently with water. Upon contact with atmospheric moisture or water, it hydrolyzes to form a mixture of products, including boric acid (H₃BO₃), hydrofluoric acid (HF), and various fluoroboric species. The initial reaction involves the formation of a hydrate, which then undergoes further reactions. The equilibrium in aqueous solution is complex and can involve species such as H⁺, BF₄⁻, and BF₃OH⁻.

Thermal Decomposition

At elevated temperatures, this compound undergoes thermal decomposition. The decomposition temperature is reported to be 110 °C. The decomposition products can include boron trifluoride, diethyl ether, hydrogen fluoride, carbon monoxide, carbon dioxide, and oxides of boron. The exact composition of the product mixture is dependent on the temperature and the presence of other substances.

Quantitative Analysis of Decomposition

Table 2: Summary of Potential Decomposition Products

| Decomposition Pathway | Condition | Major Products | Minor/Possible Products |

| Hydrolysis | Presence of water/moisture | Boric Acid (H₃BO₃), Hydrogen Fluoride (HF), Tetrafluoroborate (BF₄⁻), Hydroxytrifluoroborate (BF₃OH⁻) | Diethyl Ether (Et₂O) |

| Thermal Decomposition | ≥ 110 °C | Boron Trifluoride (BF₃), Diethyl Ether (Et₂O) | Hydrogen Fluoride (HF), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Boron Oxides |

Note: The quantitative distribution of products can vary significantly based on reaction conditions.

Experimental Protocols

Assay of Boron Trifluoride Content by Titration

This method determines the total BF₃ content by hydrolyzing the etherate and titrating the resulting acidic species.

Methodology:

-

Sample Preparation: Accurately weigh approximately 200 mg of this compound in a sealed container to minimize exposure to atmospheric moisture.

-

Hydrolysis: Carefully transfer the sample to a 250 mL Erlenmeyer flask containing 50 mL of deionized water. Stopper the flask immediately and swirl gently to mix. Allow the solution to stand for at least 5 minutes to ensure complete hydrolysis.

-

Titration:

-

Add 2-3 drops of phenolphthalein (B1677637) indicator to the solution.

-

Titrate with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution until a faint pink endpoint is reached. Record the volume of NaOH used.

-

To this solution, add approximately 1 g of mannitol. The pink color will disappear due to the formation of a boric acid-mannitol complex, which is a stronger acid.

-

Continue the titration with the 0.1 M NaOH solution until the pink endpoint reappears and is stable for at least 30 seconds. Record the total volume of NaOH used.

-

-

Calculation: The total amount of BF₃ is calculated from the total volume of NaOH used in the second titration.

Thermal Decomposition Analysis by Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This protocol outlines the analysis of the thermal stability and gaseous decomposition products of this compound.

Methodology:

-

Instrument Setup:

-

Use a TGA instrument coupled to a mass spectrometer (MS).

-

Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

-

Sample Preparation:

-

Due to its air sensitivity, the sample should be loaded into the TGA pan inside a glovebox or a nitrogen-purged bag.

-

Use a hermetically sealed aluminum pan to prevent premature volatilization and reaction with atmospheric moisture. A small pinhole should be made in the lid just before placing it in the TGA to allow for the escape of evolved gases.

-

A sample size of 5-10 mg is typically sufficient.

-

-

TGA Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample from 30 °C to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

MS Analysis:

-

Continuously monitor the evolved gases from the TGA furnace using the MS.

-

Set the MS to scan a mass range relevant to the expected decomposition products (e.g., m/z 1-200).

-

-

Data Analysis:

-

Analyze the TGA curve for mass loss steps, indicating decomposition events.

-

Correlate the mass loss events with the corresponding MS data to identify the evolved gaseous products at specific temperatures.

-

Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique allows for the separation and identification of volatile and semi-volatile decomposition products.

Methodology:

-

Instrument Setup:

-

Use a pyrolyzer unit directly coupled to a GC-MS system.

-

-

Sample Preparation:

-

Load a small amount of this compound (microliter range) into a pyrolysis sample cup or tube inside a glovebox.

-

-

Pyrolysis Program:

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 150 °C, 300 °C, 500 °C) in the pyrolyzer.

-

-

GC-MS Analysis:

-

The pyrolysis products are immediately transferred to the GC column for separation.

-

Use a suitable GC temperature program to separate the components.

-

The separated components are then introduced into the MS for identification based on their mass spectra.

-

-

Data Analysis:

-

Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).

-

Quantify the products using appropriate calibration standards if required.

-

Kinetic Analysis of Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹⁹F and ¹H NMR to monitor the hydrolysis of this compound.

Methodology:

-

Sample Preparation:

-

All sample manipulations should be performed under an inert atmosphere.

-

Prepare a stock solution of this compound in a dry, deuterated, aprotic solvent (e.g., acetonitrile-d₃).

-

In a separate NMR tube, prepare a solution of D₂O in the same deuterated solvent.

-

-

NMR Experiment:

-

Acquire a ¹⁹F and ¹H NMR spectrum of the this compound solution before the addition of D₂O.

-

Inject a known amount of the D₂O solution into the NMR tube containing the BF₃·OEt₂ solution at a controlled temperature within the NMR spectrometer.

-

Immediately start acquiring a series of ¹⁹F and ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the ¹⁹F signal corresponding to BF₃·OEt₂ and the appearance of new signals corresponding to hydrolysis products (e.g., BF₄⁻, BF₃OH⁻).

-

Integrate the signals of the reactant and products over time.

-

Plot the concentration of the species versus time and fit the data to appropriate kinetic models to determine the reaction rate constants.

-

Conclusion

A thorough understanding of the stability and decomposition of this compound is paramount for its safe and effective use in research and development. This guide has detailed the primary hydrolytic and thermal decomposition pathways, identified the resulting products, and provided comprehensive experimental protocols for their quantitative analysis. By implementing these methodologies, researchers can ensure the integrity of their reactions, mitigate potential hazards, and contribute to the development of robust and reliable synthetic processes.

Early Applications of Boron Trifluoride Etherate in Organic Chemistry: A Technical Guide

Introduction

Core Applications

The early utility of boron trifluoride etherate centered on its powerful Lewis acidic character, enabling it to activate a variety of functional groups towards nucleophilic attack.

1. Friedel-Crafts Acylation and Alkylation

This compound proved to be an effective catalyst for Friedel-Crafts reactions, offering an alternative to more established Lewis acids like aluminum chloride. It activates acyl halides and anhydrides, facilitating the electrophilic aromatic substitution to form aryl ketones. Similarly, it can be employed in alkylation reactions, although with the known limitations of carbocation rearrangements.

Representative Experimental Protocol: Friedel-Crafts Acylation

A representative procedure for the Friedel-Crafts acylation of an aromatic compound using this compound is as follows:

To a solution of the aromatic substrate in a suitable inert solvent (e.g., carbon disulfide or a nitroalkane), the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride) is added. The reaction mixture is cooled, and this compound is added dropwise with stirring. The reaction is allowed to proceed at a controlled temperature until completion. Upon completion, the reaction is quenched by the addition of water or a dilute acid. The organic layer is then separated, washed, dried, and the solvent is removed to yield the crude acylated product, which can be further purified by distillation or crystallization.

2. Esterification of Carboxylic Acids

One of the earliest and most significant applications of boron trifluoride was in the esterification of carboxylic acids. The work of Hans Meerwein and his contemporaries in the 1930s demonstrated that boron trifluoride, often in the form of its etherate or methanol (B129727) complex, is a highly efficient catalyst for this transformation.[1] The this compound activates the carboxylic acid by coordinating to the carbonyl oxygen, thereby enhancing its electrophilicity towards attack by an alcohol.

Quantitative Data from Early Esterification Studies

While specific quantitative data from the earliest publications is not readily accessible, later studies have thoroughly documented the high efficiency of this method. The yields for the esterification of various carboxylic acids with alcohols in the presence of this compound are generally high, often exceeding 90%.

| Carboxylic Acid | Alcohol | Catalyst | Yield (%) |

| Benzoic Acid | Methanol | BF₃·MeOH | > 95 |

| Acetic Acid | Ethanol | BF₃·OEt₂ | > 90 |

| Stearic Acid | Methanol | BF₃·MeOH | > 98 |

Note: This table presents typical yields for BF₃-catalyzed esterifications and is intended to be representative of the reaction's efficiency.

Representative Experimental Protocol: Esterification of a Carboxylic Acid

A general procedure for the esterification of a carboxylic acid catalyzed by this compound is as follows:

The carboxylic acid is dissolved in an excess of the desired alcohol. A catalytic amount of this compound is added to the solution. The mixture is then heated to reflux for a period of time, typically ranging from a few hours to overnight, depending on the reactivity of the substrates. After cooling, the excess alcohol is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid and the catalyst. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated to afford the ester product.

3. Rearrangement of Epoxides

This compound is a classic reagent for promoting the rearrangement of epoxides to carbonyl compounds, a transformation often referred to as the Meinwald rearrangement. The strong Lewis acidity of BF₃ facilitates the opening of the epoxide ring to generate a carbocationic intermediate, which then undergoes a hydride or alkyl shift to yield a more stable carbonyl compound (an aldehyde or a ketone).

Logical Workflow for Epoxide Rearrangement

The general workflow for the this compound-catalyzed rearrangement of an epoxide can be visualized as follows:

Caption: A generalized experimental workflow for the rearrangement of epoxides.

Signaling Pathway of Epoxide Rearrangement

The mechanism of the this compound-catalyzed epoxide rearrangement involves several key steps:

Caption: The catalytic cycle of epoxide rearrangement initiated by this compound.

The introduction of this compound into the repertoire of organic chemists in the early 20th century marked a significant advancement in synthetic methodology. Its efficacy as a Lewis acid catalyst in fundamental transformations such as Friedel-Crafts reactions, esterifications, and epoxide rearrangements solidified its place as an indispensable tool in organic synthesis. The pioneering work of chemists like Hans Meerwein laid the groundwork for the vast applications of this reagent that continue to be explored and utilized by researchers and drug development professionals today. While the precise experimental details from its earliest uses require consultation of historical chemical literature, the principles and outcomes of these seminal applications remain cornerstones of modern organic chemistry.

References

Methodological & Application

Application Notes and Protocols: Boron Trifluoride Etherate in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aryl ketones. These ketones are pivotal intermediates in the synthesis of a wide array of fine chemicals, active pharmaceutical ingredients (APIs), and other specialty materials.[1][2] While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often require stoichiometric amounts and can be harsh, leading to side reactions and catalyst deactivation.[3] Boron trifluoride etherate (BF₃·OEt₂), a more moderate and easier-to-handle Lewis acid, has emerged as a valuable alternative catalyst for these transformations.[3] Its use can lead to improved regioselectivity and milder reaction conditions, making it an attractive option in complex molecular syntheses.[4]

BF₃·OEt₂'s efficacy stems from its ability to activate acylating agents, such as acid anhydrides and acyl chlorides, rendering them sufficiently electrophilic to react with aromatic and heteroaromatic rings. This application note provides detailed protocols for the use of this compound in Friedel-Crafts acylation reactions, complete with quantitative data and experimental workflows to aid researchers in its practical application.

Mechanism of Action

The generally accepted mechanism for Friedel-Crafts acylation catalyzed by this compound involves the coordination of the Lewis acid to the acylating agent. This coordination enhances the electrophilicity of the acyl carbon, facilitating the attack by the electron-rich aromatic ring. The subsequent loss of a proton restores the aromaticity of the ring and yields the final ketone product.

Applications in Synthesis

This compound is a versatile catalyst applicable to a broad range of substrates in Friedel-Crafts acylation. It has been successfully employed in both intermolecular and intramolecular acylations.

Key applications include:

-

Regioselective Acylation: BF₃·OEt₂ has demonstrated high regioselectivity in the acylation of substituted aromatic and heteroaromatic compounds, such as indoles.[4]

-

Intramolecular Cyclizations: It is an effective catalyst for intramolecular Friedel-Crafts acylations to construct cyclic ketones, which are important structural motifs in many natural products and pharmaceuticals.[1]

-

Microwave-Assisted Synthesis: The use of BF₃·OEt₂ in conjunction with microwave irradiation can significantly accelerate reaction times and improve yields.[1]

Experimental Protocols

Protocol 1: Regioselective 3-Acylation of Indoles with Anhydrides

This protocol describes an efficient and high-yielding procedure for the regioselective 3-acylation of indoles using various anhydrides, promoted by this compound under mild conditions.[4]

Materials:

-

Substituted Indole (B1671886) (1.0 equiv)

-

Anhydride (B1165640) (1.2 equiv)

-

This compound (BF₃·OEt₂) (1.0 equiv)

Procedure:

-

To a solution of the indole (0.5 mmol) and the anhydride (0.6 mmol) in dichloromethane (1.5 mL), add this compound (0.5 mmol) at room temperature.

-

Stir the reaction mixture at room temperature for the time indicated in Table 1.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-acylindole.

Quantitative Data:

| Entry | Indole Substrate | Anhydride | Time (h) | Yield (%) |

| 1 | Indole | Acetic anhydride | 2 | 83 |